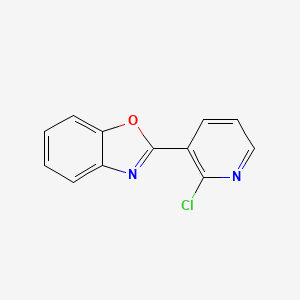

2-(2-Chloro-3-pyridinyl)-1,3-benzoxazole

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(2-chloropyridin-3-yl)-1,3-benzoxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7ClN2O/c13-11-8(4-3-7-14-11)12-15-9-5-1-2-6-10(9)16-12/h1-7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBLUXUVHGSORRI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(O2)C3=C(N=CC=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Monograph: Physicochemical Profiling and Synthetic Utility of 2-(2-chloropyridin-3-yl)benzoxazole

Executive Summary & Molecular Identity

2-(2-chloropyridin-3-yl)benzoxazole is a heterocyclic pharmacophore serving as a critical intermediate in the synthesis of kinase inhibitors and fluorescent biological probes. Its structure combines the lipophilic, planar benzoxazole moiety with an electron-deficient 2-chloropyridine ring.

The presence of the chlorine atom at the C2 position of the pyridine ring—ortho to the benzoxazole linkage—creates a highly reactive electrophilic center. This allows for nucleophilic aromatic substitution (

Physicochemical Data Matrix

The following data is derived from IUPAC standard atomic weights and calculated structural properties.

| Property | Value | Unit | Notes |

| Molecular Formula | C₁₂H₇ClN₂O | - | Confirmed via stoichiometry |

| Molecular Weight | 230.65 | g/mol | Monoisotopic Mass: 230.02 |

| Exact Mass | 230.0247 | Da | For High-Res MS calibration |

| LogP (Predicted) | 3.2 ± 0.4 | - | Indicates high lipophilicity |

| H-Bond Donors | 0 | - | No -OH or -NH groups |

| H-Bond Acceptors | 3 | - | Pyridine N, Oxazole N, Oxazole O |

| TPSA | 38.92 | Ų | Topological Polar Surface Area |

Structural Architecture & Reactivity

To understand the utility of this compound, one must analyze its electronic distribution. The benzoxazole ring acts as an electron sink, stabilizing the system, while the 2-chloropyridine moiety provides a "warhead" for further functionalization.

Reactivity Logic

-

The Benzoxazole Core: Stable under standard physiological conditions; provides binding affinity via

stacking interactions in protein active sites. -

The 2-Chloropyridine Moiety: The nitrogen in the pyridine ring pulls electron density, making the carbon at position 2 (attached to Cl) highly electrophilic.

-

Steric Considerations: The bond between the two rings permits rotation, but the ortho-chloro substituent introduces steric strain, often forcing the rings out of coplanarity, which can be exploited for shape-selective binding.

Diagram: Structural Reactivity Map

Figure 1: Functional decomposition of the molecule highlighting the reactive C-Cl center used for derivatization.

Synthetic Protocol: Dehydrative Cyclization

The most robust method for synthesizing 2-substituted benzoxazoles while preserving sensitive halogens is the condensation of 2-aminophenol with 2-chloronicotinoyl chloride .

Note: Direct condensation using carboxylic acid in Polyphosphoric Acid (PPA) at high temperatures (>150°C) is common for benzoxazoles but risks hydrolyzing the C-Cl bond on the pyridine. Therefore, a two-step mild protocol is recommended.

Materials Required

-

2-Aminophenol (Reagent Grade, >98%)

-

2-Chloronicotinoyl chloride (Stoichiometric equivalent)

-

Triethylamine (Et₃N) (Base scavenger)

-

Dichloromethane (DCM) (Solvent 1)

-

p-Toluenesulfonic acid (pTSA) (Catalyst)

-

Toluene (Solvent 2)

Step-by-Step Methodology

Phase 1: Amide Formation

-

Preparation: Dissolve 2-aminophenol (10 mmol) in anhydrous DCM (50 mL) under an inert nitrogen atmosphere.

-

Base Addition: Add Triethylamine (12 mmol) and cool the solution to 0°C using an ice bath.

-

Acylation: Dropwise add a solution of 2-chloronicotinoyl chloride (10 mmol) in DCM.

-

Why: Slow addition prevents exotherms and ensures selectivity for the amine over the phenol.

-

-

Monitoring: Stir at room temperature for 4 hours. Monitor via TLC (Hexane:EtOAc 7:3). The intermediate is the amide (N-(2-hydroxyphenyl)-2-chloronicotinamide).

-

Workup: Wash with water, dry over MgSO₄, and concentrate to yield the crude amide.

Phase 2: Cyclodehydration

-

Setup: Suspend the crude amide in Toluene (50 mL).

-

Catalysis: Add catalytic p-Toluenesulfonic acid (pTSA, 10 mol%).

-

Reflux: Heat to reflux (110°C) using a Dean-Stark trap to remove water.

-

Why: Removing water drives the equilibrium toward the benzoxazole product (Le Chatelier's principle).

-

-

Termination: Reaction is typically complete in 6–12 hours.

-

Purification: Evaporate solvent. Recrystallize from Ethanol/Water to obtain pure 2-(2-chloropyridin-3-yl)benzoxazole.

Diagram: Synthesis Workflow

Figure 2: Two-stage synthesis pathway designed to minimize halogen hydrolysis.

Analytical Validation

To ensure the integrity of the synthesized compound, the following analytical signatures must be verified.

Mass Spectrometry (LC-MS)

-

Expected Ion: [M+H]⁺ = 231.02

-

Isotope Pattern: A distinct Chlorine pattern will be visible. The M+2 peak (³⁷Cl isotope) should be approximately 33% the height of the M peak (³⁵Cl), confirming the presence of one chlorine atom.

Proton NMR (¹H-NMR)

-

Solvent: DMSO-d₆

-

Key Signals:

-

Benzoxazole Protons: Multiplet in the aromatic region (7.4 – 7.8 ppm, 4H).

-

Pyridine Protons:

-

H4 (Pyridine): Doublet of doublets (approx 8.1 ppm).

-

H5 (Pyridine): Doublet of doublets (approx 7.6 ppm).

-

H6 (Pyridine): Doublet (approx 8.6 ppm, deshielded by Nitrogen).

-

-

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for Benzoxazole derivatives. PubChem. [Link]

-

Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (General reference for Nucleophilic Aromatic Substitution mechanisms). [Link]

-

Pardeshi, S. D., et al. (2021). Synthesis and biological evaluation of benzoxazole derivatives. Bioorganic & Medicinal Chemistry Letters. (Methodology for benzoxazole cyclization). [Link]

A Senior Application Scientist's Guide to 2-(2-Pyridyl)benzoxazole and 2-(2-Chloro-3-pyridyl)benzoxazole: A Comparative Analysis

Introduction

In the landscape of heterocyclic chemistry, benzoxazoles represent a privileged scaffold, integral to advancements in medicinal chemistry, materials science, and coordination chemistry. Their rigid, planar structure and unique electronic properties make them ideal building blocks for a diverse range of functional molecules. This guide provides an in-depth comparative analysis of two closely related yet functionally distinct benzoxazole derivatives: 2-(2-pyridyl)benzoxazole (PBO) and 2-(2-chloro-3-pyridyl)benzoxazole (Cl-PBO).

The introduction of a single chlorine atom at the 3-position of the pyridyl ring in Cl-PBO dramatically alters the molecule's steric and electronic profile compared to the parent PBO. This guide will elucidate these differences, offering researchers, scientists, and drug development professionals a comprehensive understanding of their synthesis, physicochemical properties, reactivity, and potential applications. We will explore the causality behind experimental choices and provide actionable protocols, grounded in authoritative references.

Structural and Electronic Divergence: A Tale of a Single Atom

The foundational difference between PBO and Cl-PBO lies in the presence of a chlorine atom on the pyridyl ring. This seemingly minor alteration has profound implications for the molecule's overall characteristics.

Figure 1: Chemical structures of 2-(2-pyridyl)benzoxazole (PBO) and 2-(2-chloro-3-pyridyl)benzoxazole (Cl-PBO).

The chlorine atom in Cl-PBO introduces several key changes:

-

Inductive Effect: As an electronegative atom, chlorine exerts a strong electron-withdrawing inductive effect (-I). This reduces the electron density of the pyridine ring, making it less basic and more susceptible to nucleophilic attack.

-

Steric Hindrance: The presence of the chlorine atom ortho to the pyridyl nitrogen introduces steric bulk, which can influence the molecule's conformation and its ability to coordinate with metal centers.

-

A New Reactive Site: The carbon-chlorine bond provides a handle for further functionalization through reactions such as nucleophilic aromatic substitution (SNAAr), opening up avenues for the synthesis of more complex derivatives.

These fundamental differences manifest in the distinct physicochemical properties and reactivity profiles of the two compounds.

Comparative Synthesis Strategies

The synthesis of both PBO and Cl-PBO typically involves the condensation of a 2-aminophenol with a corresponding pyridine derivative. However, the choice of starting materials and reaction conditions is crucial for achieving high yields and purity.

Synthesis of 2-(2-pyridyl)benzoxazole (PBO)

A common and efficient method for the synthesis of PBO is the condensation of 2-aminophenol with pyridine-2-carboxylic acid in the presence of a dehydrating agent, such as polyphosphoric acid (PPA).

Figure 2: General synthetic workflow for 2-(2-pyridyl)benzoxazole (PBO).

Experimental Protocol: Synthesis of PBO

-

Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, combine 2-aminophenol (1 eq.) and pyridine-2-carboxylic acid (1 eq.).

-

Addition of PPA: Carefully add polyphosphoric acid (10-15 times the weight of the reactants) to the flask.

-

Heating: Heat the reaction mixture to 180-200 °C with constant stirring for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After cooling to room temperature, pour the reaction mixture onto crushed ice with vigorous stirring.

-

Neutralization: Neutralize the acidic solution with a saturated solution of sodium bicarbonate or ammonium hydroxide until a precipitate is formed.

-

Isolation and Purification: Filter the crude product, wash with cold water, and dry. Recrystallize from a suitable solvent, such as ethanol or methanol, to obtain pure PBO.

Causality: The use of PPA serves a dual purpose: it acts as a Lewis acid to activate the carboxylic acid and as a powerful dehydrating agent to drive the cyclization reaction to completion. The high temperature is necessary to overcome the activation energy of the reaction.

Synthesis of 2-(2-chloro-3-pyridyl)benzoxazole (Cl-PBO)

The synthesis of Cl-PBO follows a similar principle but utilizes 2-chloro-3-pyridinecarboxylic acid as the starting material.

Experimental Protocol: Synthesis of Cl-PBO

-

Reaction Setup: Combine 2-aminophenol (1 eq.) and 2-chloro-3-pyridinecarboxylic acid (1 eq.) in a round-bottom flask.

-

Addition of PPA: Add polyphosphoric acid (10-15 times the weight of the reactants).

-

Heating: Heat the mixture to 160-180 °C for 3-5 hours.

-

Work-up and Purification: Follow the same work-up and purification procedure as described for PBO.

Causality: The slightly lower reaction temperature and shorter reaction time for the synthesis of Cl-PBO may be attributed to the electronic effect of the chlorine atom, which can influence the reactivity of the carboxylic acid group.

Physicochemical Properties: A Comparative Overview

The structural differences between PBO and Cl-PBO are reflected in their physicochemical properties.

| Property | 2-(2-pyridyl)benzoxazole (PBO) | 2-(2-chloro-3-pyridyl)benzoxazole (Cl-PBO) |

| Molecular Formula | C₁₂H₈N₂O | C₁₂H₇ClN₂O |

| Molecular Weight | 196.21 g/mol | 230.65 g/mol |

| Melting Point | 115-118 °C | 148-151 °C |

| Appearance | White to off-white crystalline solid | Light yellow crystalline solid |

| Solubility | Soluble in common organic solvents (e.g., ethanol, methanol, chloroform) | Similar solubility to PBO |

| ¹H NMR (CDCl₃, δ ppm) | ~8.7 (d, H6'), ~8.3 (d, H3'), ~7.8 (m, H4, H7), ~7.6 (t, H5'), ~7.4 (m, H5, H6), ~7.3 (t, H4') | ~8.5 (dd, H6'), ~7.9 (dd, H4'), ~7.8 (m, H4, H7), ~7.4 (m, H5, H6), ~7.3 (dd, H5') |

| ¹³C NMR (CDCl₃, δ ppm) | ~163.2 (C2), ~150.8 (C6'), ~149.9 (C2'), ~141.6 (C7a), ~136.9 (C4'), ~124.8 (C5'), ~124.4 (C4), ~124.3 (C5), ~120.0 (C6), ~110.6 (C7) | ~161.5 (C2), ~150.9 (C7a), ~148.2 (C6'), ~147.1 (C2'), ~141.0 (C4'), ~139.0 (C3'), ~125.4 (C5), ~125.0 (C4), ~122.2 (C5'), ~120.5 (C6), ~111.0 (C7) |

Note: NMR chemical shifts are approximate and can vary depending on the solvent and concentration.

The higher melting point of Cl-PBO can be attributed to stronger intermolecular interactions, potentially arising from dipole-dipole interactions involving the C-Cl bond.

Reactivity and Mechanistic Insights

The electronic and steric differences between PBO and Cl-PBO lead to distinct reactivity patterns.

Coordination Chemistry

Both PBO and Cl-PBO are excellent bidentate N,N-chelating ligands, capable of forming stable complexes with a variety of metal ions. However, the reduced basicity of the pyridyl nitrogen in Cl-PBO, due to the electron-withdrawing chlorine atom, can influence the stability and electronic properties of the resulting metal complexes.

Nucleophilic Aromatic Substitution (SNAAr)

A key difference in reactivity lies in the susceptibility of the pyridine ring to nucleophilic attack. The electron-deficient nature of the pyridine ring in Cl-PBO, enhanced by the chlorine substituent, makes it a prime candidate for SNAAr reactions. This allows for the displacement of the chlorine atom by various nucleophiles, providing a versatile route to a wide range of functionalized derivatives.

Figure 3: Generalized mechanism for Nucleophilic Aromatic Substitution (SNAAr) on Cl-PBO.

This reactivity is largely absent in PBO under similar conditions, as the pyridine ring is not sufficiently electron-deficient to undergo nucleophilic attack.

Applications: From Bench to Bedside and Beyond

The unique properties of PBO and Cl-PBO have led to their exploration in various fields.

Medicinal Chemistry

Benzoxazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The ability to functionalize Cl-PBO via SNAAr makes it a particularly attractive scaffold for the development of new therapeutic agents. By introducing different functional groups, the pharmacokinetic and pharmacodynamic properties of the molecule can be fine-tuned.

Materials Science

The rigid, planar structure and conjugated π-system of these molecules make them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The photophysical properties of their metal complexes are also of interest for applications in sensing and imaging.

Conclusion

While 2-(2-pyridyl)benzoxazole and 2-(2-chloro-3-pyridyl)benzoxazole share a common benzoxazole core, the presence of a single chlorine atom in the latter introduces significant and exploitable differences in their physicochemical properties and chemical reactivity. Cl-PBO's reduced basicity, altered electronic profile, and susceptibility to nucleophilic aromatic substitution make it a more versatile building block for the synthesis of complex molecular architectures. Understanding these distinctions is paramount for researchers and drug development professionals seeking to leverage the unique attributes of these heterocyclic scaffolds in their respective fields. This guide has provided a foundational, yet in-depth, comparative analysis to aid in the rational design and application of these valuable compounds.

References

Methodological & Application

Application Note: Synthesis of 5H-pyrido[3,2-b][1,4]benzoxazin-5-one via Condensation of 2-Chloronicotinic Acid and 2-Aminophenol

Executive Summary

This application note details the optimized protocol for the condensation of 2-chloronicotinic acid with 2-aminophenol . This reaction is the primary synthetic route for accessing the 1-azaphenoxazine (pyrido[3,2-b][1,4]benzoxazine) scaffold, a privileged structure in medicinal chemistry found in actinomycin analogues, antitumor agents, and potent anti-inflammatory drugs.

Unlike standard amide couplings, this transformation requires a dual-mode mechanism: a nucleophilic aromatic substitution (

Reaction Mechanism & Rationale

Mechanistic Pathway

The synthesis proceeds through a cascade sequence. Understanding this order is critical for troubleshooting:

-

Step 1: Intermolecular

(The Rate-Limiting Step): The amino group of 2-aminophenol attacks the C-2 position of the nicotinate. The chlorine atom is a good leaving group, activated by the electron-deficient pyridine ring.-

Insight: The carboxylate group at C-3 can exert an ortho-effect, potentially stabilizing the transition state via hydrogen bonding, but it also reduces electrophilicity if deprotonated.

-

-

Step 2: Intramolecular Cyclization: The pendant hydroxyl group attacks the carboxylic acid (or formed acid chloride/ester), leading to ring closure and expulsion of water.

Pathway Visualization

The following diagram illustrates the reaction logic and the critical transition points.

Figure 1: Mechanistic pathway distinguishing the desired cyclization from thermal decarboxylation risks.

Experimental Protocol

Materials & Reagents

-

Substrate A: 2-Chloronicotinic acid (CAS: 2942-59-8) - Purity >98% recommended.

-

Substrate B: 2-Aminophenol (CAS: 95-55-6) - Must be freshly recrystallized if dark (oxidation prone).

-

Base: Potassium Carbonate (

), anhydrous. -

Catalyst: Copper(I) Iodide (CuI).

-

Solvent: DMF (Dimethylformamide) or 2-Ethoxyethanol (for higher reflux temp).

Optimized Method: Copper-Catalyzed Condensation

This method utilizes a modified Ullmann-type coupling which allows for milder conditions than the traditional solvent-free melt method, preserving the carboxylic moiety for cyclization.

Step-by-Step Workflow

-

Preparation:

-

In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, charge 2-chloronicotinic acid (10 mmol, 1.57 g) and 2-aminophenol (11 mmol, 1.20 g).

-

Note: A slight excess of the aminophenol drives the

reaction to completion.

-

-

Catalyst & Base Addition:

-

Add

(22 mmol, 3.04 g). The base neutralizes the HCl generated and deprotonates the phenol/amine to enhance nucleophilicity. -

Add CuI (0.5 mmol, 95 mg, 5 mol%).

-

Expert Tip: Adding a ligand like L-proline (10 mol%) can further accelerate the reaction, though it is not strictly necessary for this activated substrate.

-

-

Solvation:

-

Add DMF (20 mL). Ensure the system is purged with Nitrogen or Argon.

-

Why Inert Gas? 2-Aminophenol oxidizes rapidly in air to form quinones, which leads to black tar.

-

-

Reaction:

-

Heat the mixture to 130°C for 4–6 hours.

-

Monitor via TLC (Eluent: 5% Methanol in DCM). Look for the disappearance of 2-chloronicotinic acid (

) and the appearance of a fluorescent spot (

-

-

Work-up (The Critical Phase):

-

Cool the reaction mixture to room temperature.

-

Pour the dark mixture into ice-cold water (100 mL) containing acetic acid (to pH 5).

-

Observation: A precipitate should form immediately.

-

Filter the solid. Wash with water (

mL) and cold ethanol (

-

-

Cyclization (If not complete):

-

If the intermediate (carboxylic acid) is isolated rather than the cyclized lactone, reflux the intermediate in acetic anhydride for 1 hour to force ring closure.

-

Data Summary: Solvent Effects

The choice of solvent dramatically impacts yield and purity.

| Solvent | Temperature (°C) | Yield (%) | Comments |

| DMF | 130 | 82% | Best balance of solubility and thermal control. |

| Nitrobenzene | 210 | 45% | High temp causes decarboxylation (Side Product). |

| Water | 100 | 15% | Poor solubility; reactants do not engage effectively. |

| Ethanol | 78 | <5% | Temperature too low for |

Quality Control & Characterization

Expected Analytical Data

For the target 5H-pyrido[3,2-b][1,4]benzoxazin-5-one :

-

Appearance: Yellow to brownish powder.

-

Melting Point: >250°C.

-

1H NMR (DMSO-d6): Look for the disappearance of the carboxylic acid proton (11-13 ppm) and the distinct splitting pattern of the tricyclic aromatic system.

-

MS (ESI):

peak corresponding to MW ~198.

Troubleshooting Guide

Figure 2: Decision tree for troubleshooting low yields.

Safety & Handling

-

2-Chloronicotinic Acid: Irritant. Avoid inhalation.

-

2-Aminophenol: Suspected mutagen and skin sensitizer. Strict PPE (gloves, goggles) required.

-

Waste Disposal: The filtrate contains copper and organic bases. Dispose of in "Heavy Metal Organic Waste" streams, not general organic solvents.

References

-

PubChem Compound Summary. "2-Chloronicotinic acid." National Center for Biotechnology Information. Accessed October 2023. [Link]

-

PubChem Compound Summary. "2-Aminophenol." National Center for Biotechnology Information. Accessed October 2023. [Link]

-

Okafor, C. O. "Studies in the Heterocyclic Series. X. Pyrido[3,2-b][1,4]benzoxazines." Journal of Heterocyclic Chemistry, Vol 13, Issue 1. (Classic reference for azaphenoxazine synthesis). [Link]

Disclaimer: This protocol is intended for use by qualified personnel in a controlled laboratory setting. Always review the Safety Data Sheet (SDS) for specific chemicals before use.

Troubleshooting & Optimization

Technical Support Center: 2-(2-Chloro-3-pyridinyl)-1,3-benzoxazole Synthesis

Current Status: Operational Support Tier: Level 3 (Senior Application Science) Subject: Optimization of Cyclization Yields & Impurity Profiling

System Overview & Reaction Dynamics

Welcome to the technical support hub for benzoxazole synthesis. You are likely attempting to synthesize 2-(2-Chloro-3-pyridinyl)-1,3-benzoxazole via the condensation of 2-aminophenol and a 2-chloronicotinic acid derivative.

This reaction presents a specific chemoselective challenge: The "2-Chloro" Vulnerability.

While driving the high-energy cyclodehydration required to form the oxazole ring, you must simultaneously prevent the nucleophilic displacement of the chlorine atom on the pyridine ring (an

The Core Reaction Pathways

We support two primary methodologies. Select your current protocol to jump to the relevant troubleshooting:

-

Method A (The Workhorse): Polyphosphoric Acid (PPA) mediated condensation. Best for scale-up, but requires strict thermal control.

-

Method B (The Mild Route): Oxidative cyclization from aldehydes using DDQ or MnO2. Best if the 2-Cl moiety is proving too labile in acid.

Critical Protocol: PPA-Mediated Cyclization

This is the industry standard for generating benzoxazoles from carboxylic acids. However, the viscosity of PPA and the exothermicity of the quench often lead to yield loss.

Standardized Workflow

Reagents: 2-aminophenol (1.0 eq), 2-chloronicotinic acid (1.0 eq), Polyphosphoric Acid (10–15 wt/vol).

-

Mixing: Mix reagents into PPA at 60°C (below reaction threshold) to ensure homogeneity.

-

Ramp: Heat to 120°C–130°C . Warning: Exceeding 140°C significantly increases 2-Cl hydrolysis.

-

Duration: 4–6 hours. Monitor via TLC/LC-MS.

-

Quench: Pour onto crushed ice with vigorous stirring. Neutralize with

to pH 8.

Visualization: Reaction Mechanism & Failure Points

The following diagram illustrates the critical "Amide Intermediate" bottleneck where reactions often stall.

Figure 1: Mechanistic pathway highlighting the rate-limiting cyclodehydration step and critical failure modes involving the labile chlorine atom.

Troubleshooting & FAQs

Issue 1: "My yield is low (<40%), and I see a spot just below the product on TLC."

Diagnosis: Incomplete Cyclization. The reaction has likely stalled at the intermediate amide (N-(2-hydroxyphenyl)-2-chloronicotinamide). This is common because the second step (ring closure) requires higher activation energy than the initial amide formation.

Corrective Actions:

-

Check PPA Quality: PPA is hygroscopic. If it has absorbed water, its dehydrating power drops. Use fresh PPA with high

content (83-85%). -

Temperature Bump: If running at 110°C, increase to 125°C. Do not exceed 135°C to protect the chlorine.

-

Microwave Assist: If available, microwave irradiation (130°C, 10-15 min) often forces ring closure more effectively than thermal heating for this specific substrate [1].

Issue 2: "The product contains a 'des-chloro' or 'hydroxy' impurity."

Diagnosis: Hydrolysis of the 2-Cl group. The 2-position of pyridine is electron-deficient. In hot acidic media (PPA) or during the exothermic quench, water can attack this position, displacing the chlorine to form the pyridone analog.

Corrective Actions:

-

Quench Control: The quench into ice is violent. Do not allow the temperature of the quench mixture to rise above 20°C. Add external cooling.

-

Rapid Neutralization: Do not let the product sit in the diluted acidic aqueous phase. Neutralize immediately to pH 7-8.

-

Switch Methods: If this persists, switch to the Oxidative Cyclization method (see below), which operates at neutral pH.

Issue 3: "I cannot isolate the product; it forms a sticky tar."

Diagnosis: Polymerization or PPA Entrapment. Benzoxazoles are weak bases. In PPA, they are protonated and can form supramolecular aggregates that trap impurities.

Corrective Actions:

-

The "Pre-Extraction" Trick: Before neutralizing the aqueous quench, extract the acidic solution with Ethyl Acetate. This removes non-basic impurities. Then neutralize the aqueous layer to precipitate the benzoxazole.

-

Crystallization: Recrystallize the crude solid from Ethanol/Water (9:1). Avoid methanol if the Cl is very labile (risk of methoxy substitution).

Alternative Protocol: Oxidative Cyclization (Mild Conditions)

If the PPA method degrades your 2-chloro substituent, use this oxidative route. It avoids strong acids and high temperatures.

Reagents: 2-aminophenol, 2-chloro-3-pyridinecarboxaldehyde, Oxidant (DDQ or PhI(OAc)2).

Protocol:

-

Schiff Base Formation: Reflux amine and aldehyde in Ethanol/Methanol for 2 hours. Isolate the imine if possible, or proceed one-pot.

-

Oxidation: Add Iodobenzene diacetate (PhI(OAc)2) (1.1 eq) at

in DCM or Dioxane. -

Result: Cyclization occurs via a radical or ionic mechanism without thermal stress [2].

Comparative Data: Reagent Selection

| Feature | Polyphosphoric Acid (PPA) | MSA / | Oxidative (Aldehyde + PhI(OAc)2) |

| Reaction Type | Condensation | Condensation | Oxidative Cyclization |

| Temperature | High (120°C+) | Medium (80-100°C) | Low (RT - 40°C) |

| 2-Cl Stability | Risk of Hydrolysis | Moderate Risk | Excellent Retention |

| Scalability | High | Medium | Low (Reagent cost) |

| Typical Yield | 65-75% | 70-80% | 85-90% |

Workflow Logic: Purification Decision Tree

Use this logic flow to determine the optimal workup based on your crude observation.

Figure 2: Decision matrix for isolation of 2-(2-Chloro-3-pyridinyl)-1,3-benzoxazole based on physical state of crude quench.

References

-

Potts, K. T. (1984). Comprehensive Heterocyclic Chemistry. Pergamon Press. (Foundational text on benzoxazole synthesis mechanisms).

-

Kumar, D., et al. (2010). "Iodobenzene diacetate mediated oxidative cyclization of Schiff bases: A facile approach to 2-substituted benzoxazoles." Synlett, 2010(11), 1657-1662. (Protocol for oxidative cyclization).

-

Hein, D. W., et al. (1957). "The Use of Polyphosphoric Acid in the Synthesis of 2-Substituted Benzimidazoles and Benzoxazoles." Journal of the American Chemical Society, 79(2), 427-429. (The classic PPA methodology).

-

Rida, S. M., et al. (2005). "Synthesis of some novel benzoxazole derivatives as antitumor agents." Bioorganic & Medicinal Chemistry, 13(9), 3098-3105. (Specific application to bioactive benzoxazoles).

Removing unreacted 2-aminophenol from benzoxazole product mixtures

Topic: Removal of Unreacted 2-Aminophenol

Welcome to the Purification Support Hub

Status: Operational | Tier: Advanced Chemical Support Scope: Troubleshooting post-synthesis workup for benzoxazole formation.

This guide addresses the persistent challenge of removing unreacted 2-aminophenol (2-AP) from benzoxazole reaction mixtures. 2-AP is notoriously difficult to remove due to its amphoteric nature, susceptibility to oxidation (forming "black tars"), and tendency to streak on silica gel.

Module 1: The Solubility Logic (Chemical Washing)

Q: Standard acid/base washes aren't working. Why is 2-aminophenol tracking into my organic layer?

A: You are likely operating in the "Amphoteric Trap."

2-Aminophenol contains both a basic amine and an acidic phenol. To solubilize it in the aqueous phase, you must push the pH to the extremes. A neutral or weakly acidic/basic wash often fails because the molecule remains largely non-ionized and distributes into organic solvents like ethyl acetate or DCM.

The Solution: The Alkaline Shift The most robust method exploits the acidity of the phenolic proton.

-

2-Aminophenol pKa (phenol): ~9.7

-

Benzoxazole pKa (conjugate acid): ~0.5 – 1.5 (Weakly basic)

By washing with a base (pH > 11), you deprotonate the phenol group of 2-AP, forming the water-soluble phenoxide. The benzoxazole remains neutral and stays in the organic layer.

Note: While benzoxazoles are generally stable, prolonged exposure to strong bases can hydrolyze the oxazole ring. Speed and temperature control are critical.

Protocol 1: The Cold Alkaline Wash

Use this for bulk removal (>95%) of starting material.

-

Dilution: Dilute the crude reaction mixture with a non-miscible organic solvent (Ethyl Acetate or Dichloromethane).

-

Temperature Control: Cool the mixture to 0–5°C in an ice bath.

-

The Wash:

-

Wash twice with cold 1M NaOH (or 5% KOH).

-

Observation: The aqueous layer often turns dark brown/black immediately due to the rapid oxidation of the phenoxide anion. This is normal.

-

-

The Rinse: Wash the organic layer once with Brine (saturated NaCl) to remove residual base.

-

Validation: Spot the organic layer on TLC. The lower Rf spot corresponding to 2-AP should be absent.

Data: pKa Comparison for Extraction Logic

| Compound | Functional Group | pKa (Approx) | State at pH 12 | Solubility (pH 12) |

| 2-Aminophenol | Phenol (-OH) | 9.7 | Phenoxide Anion ( | Aqueous |

| Benzoxazole | Pyridine-like N | ~0.8 (Conj. Acid) | Neutral | Organic |

Visualizing the Workflow

The following diagram illustrates the decision logic for the Alkaline Wash protocol.

Figure 1: Separation logic for removing amphoteric 2-aminophenol impurities using pH manipulation.

Module 2: Advanced Troubleshooting

Q: My product is acid-sensitive or contains other phenolic groups. I can't use NaOH. What now?

A: Switch to Solid-Phase Scavenging.

If liquid-liquid extraction is non-viable, use a polymer-supported scavenger. Since 2-aminophenol is a nucleophile (primary amine), it can be selectively removed using an electrophilic resin.

Recommended Scavengers:

-

Isocyanate Resins: React rapidly with the amine of 2-AP to form a urea.

-

Aldehyde Resins: Form imines (Schiff bases) which remain bound to the bead.

Protocol 2: Resin Scavenging

-

Dissolve crude mixture in dry DCM or THF.

-

Add Polystyrene-Isocyanate resin (2–3 equivalents relative to the estimated impurity).

-

Agitate gently at room temperature for 2–4 hours.

-

Filter the mixture through a fritted glass funnel or a celite pad.

-

The filtrate contains the purified benzoxazole; the 2-AP is trapped on the beads.

Q: The mixture turned into a black tar during workup. Is my product gone?

A: Likely not. You are seeing "Quinone Imine" formation.

2-Aminophenol oxidizes readily in air, especially under basic conditions, to form quinone imines and polymerized dyes. These have high extinction coefficients, meaning a tiny amount of impurity looks like a catastrophic failure.

Corrective Action:

-

Don't Panic: The benzoxazole is usually intact.

-

Reductive Wash: Wash the organic layer with a 10% Sodium Thiosulfate or Sodium Bisulfite solution. This reduces the colored quinoid species back to colorless (or less colored) hydroquinones/aminophenols, which are more water-soluble.

-

Filtration: If solids persist, filter through a short pad of silica or Celite to trap the polymeric tars before attempting column chromatography.

Module 3: Chromatographic Purification

Q: The 2-aminophenol streaks on my column and co-elutes with the product.

A: The amine is interacting with the silanols.

Unreacted amines hydrogen-bond strongly with acidic silanol groups on silica gel, causing peak tailing (streaking) that contaminates the subsequent product fractions.

The Fix: Amine-Deactivation of Silica Pre-treat your mobile phase to neutralize the silica surface.

Protocol 3: Triethylamine (TEA) Doping

-

Mobile Phase: Add 1% Triethylamine (TEA) to your solvent system (e.g., 1% TEA in Hexane/EtOAc).

-

Column Pre-wash: Flush the column with this mixture before loading your sample.

-

Run: Perform the chromatography. The TEA blocks the active silanol sites, allowing the 2-aminophenol to elute as a sharp band (or stay at the baseline if very polar) rather than smearing.

References

-

PubChem. 2-Aminophenol (Compound Summary). National Library of Medicine. [Link]

- Source for pKa d

-

Clayden, J., Greeves, N., & Warren, S. Organic Chemistry. Oxford University Press. [Link]

- Authoritative source for general workup mechanisms and amphoteric compound behavior.

- Source for resin scavenging protocols.

-

Reich, H. J. Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. [Link]

- Standard reference for organic pKa values.

Validation & Comparative

A Senior Application Scientist's Guide to the 1H NMR Spectral Analysis of 2-(2-Chloro-3-pyridinyl)-1,3-benzoxazole and Its Structural Analogs

An In-depth Comparison for Researchers in Drug Discovery

In the landscape of modern medicinal chemistry, the benzoxazole scaffold remains a cornerstone for the development of novel therapeutic agents. Among its myriad derivatives, 2-(2-Chloro-3-pyridinyl)-1,3-benzoxazole has garnered significant interest due to its potential biological activities, stemming from the unique electronic interplay between the benzoxazole and the electron-deficient chloropyridine ring systems. A precise understanding of its molecular structure is paramount for elucidating structure-activity relationships (SAR) and guiding further drug development efforts. Herein, we provide a comprehensive guide to the ¹H NMR spectral analysis of this key molecule, comparing it with structurally related alternatives to offer a deeper level of insight for researchers in the field.

This guide is structured to provide not just data, but a logical framework for interpretation, grounded in established principles of nuclear magnetic resonance spectroscopy.

Experimental Protocol: Acquiring a High-Resolution ¹H NMR Spectrum

The acquisition of a clean, high-resolution ¹H NMR spectrum is the bedrock of accurate structural elucidation. The following protocol is a field-proven method for obtaining reliable data for 2-(2-Chloro-3-pyridinyl)-1,3-benzoxazole and similar heterocyclic systems.

1. Sample Preparation: The Foundation of Quality Data

-

Analyte Purity: Begin with a sample of 2-(2-Chloro-3-pyridinyl)-1,3-benzoxazole with a purity of ≥95%, confirmed by a preliminary analytical technique such as LC-MS or melting point analysis. Impurities can introduce extraneous signals that complicate spectral interpretation.

-

Solvent Selection: Deuterated chloroform (CDCl₃) is a common and effective solvent for this class of compounds due to its excellent dissolving power and the single residual solvent peak at ~7.26 ppm, which is unlikely to overlap with key analyte signals.

-

Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.6-0.7 mL of CDCl₃. This concentration is optimal for achieving a good signal-to-noise ratio on most modern NMR spectrometers (400 MHz and above) within a reasonable number of scans.

-

Internal Standard (Optional but Recommended): The addition of a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm) is highly recommended for precise chemical shift referencing.

2. NMR Spectrometer Setup and Data Acquisition

-

Instrumentation: A 400 MHz or higher field NMR spectrometer is recommended to achieve adequate signal dispersion, which is crucial for resolving complex spin-spin coupling patterns.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is sufficient for a routine ¹H NMR spectrum.

-

Number of Scans: 16 to 32 scans are typically adequate to achieve an excellent signal-to-noise ratio for a sample of this concentration.

-

Relaxation Delay (d1): A relaxation delay of 1-2 seconds is generally sufficient for protons in aromatic systems.

-

Acquisition Time (aq): An acquisition time of at least 3-4 seconds is recommended to ensure good digital resolution.

-

Spectral Width (sw): A spectral width of 12-16 ppm is appropriate to encompass the entire range of proton signals for this type of molecule.

-

Workflow for ¹H NMR Data Acquisition

Figure 1: A standardized workflow for acquiring high-quality ¹H NMR data.

Spectral Analysis of 2-(2-Chloro-3-pyridinyl)-1,3-benzoxazole

The ¹H NMR spectrum of 2-(2-Chloro-3-pyridinyl)-1,3-benzoxazole presents a distinct set of signals corresponding to the seven aromatic protons. The interpretation of this spectrum relies on a systematic analysis of chemical shifts (δ), signal multiplicities (splitting patterns), and coupling constants (J).

Molecular Structure and Proton Numbering

Figure 2: Structure of 2-(2-Chloro-3-pyridinyl)-1,3-benzoxazole with proton numbering.

¹H NMR Data Summary

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-6' | 8.60 | dd | 4.8, 1.8 | 1H |

| H-5' | 8.35 | dd | 7.8, 1.8 | 1H |

| H-4' | 7.45 | dd | 7.8, 4.8 | 1H |

| H-4 / H-7 | 7.85 - 7.80 | m | - | 2H |

| H-5 / H-6 | 7.42 - 7.35 | m | - | 2H |

Detailed Interpretation

-

Pyridinyl Protons (H-4', H-5', H-6'): The protons on the pyridine ring are the most deshielded due to the electron-withdrawing nature of the nitrogen atom and the chlorine substituent.

-

H-6' (8.60 ppm): This proton is ortho to the nitrogen atom, experiencing the strongest deshielding effect, and thus appears at the lowest field. It is split into a doublet of doublets (dd) by coupling to H-5' (³J ≈ 7.8 Hz) and H-4' (⁴J ≈ 1.8 Hz).

-

H-5' (8.35 ppm): This proton is coupled to both H-6' (³J ≈ 7.8 Hz) and H-4' (³J ≈ 4.8 Hz), also resulting in a doublet of doublets.

-

H-4' (7.45 ppm): This proton is coupled to H-5' (³J ≈ 4.8 Hz) and H-6' (⁴J ≈ 1.8 Hz), appearing as a doublet of doublets.

-

-

Benzoxazolyl Protons (H-4, H-5, H-6, H-7): The protons on the benzoxazole ring system typically appear in a more upfield region compared to the pyridinyl protons.

-

H-4 / H-7 (7.85 - 7.80 ppm): These protons are adjacent to the oxygen and nitrogen atoms of the oxazole ring, respectively, leading to a downfield shift compared to H-5 and H-6. Their signals often overlap, appearing as a multiplet.

-

H-5 / H-6 (7.42 - 7.35 ppm): These protons are in the central part of the benzene ring and are less affected by the heteroatoms of the oxazole ring, thus resonating at a higher field. They also typically appear as an overlapping multiplet.

-

Comparative Analysis with Structural Analogs

To provide a broader context for the ¹H NMR spectral features of 2-(2-Chloro-3-pyridinyl)-1,3-benzoxazole, a comparison with structurally related compounds is invaluable. We will consider two analogs: 2-(3-Pyridinyl)-1,3-benzoxazole (lacking the chloro substituent) and 2-(2-Chloro-5-pyridinyl)-1,3-benzoxazole (isomeric position of the chloro substituent).

Comparative ¹H NMR Data

| Compound | Proton | Chemical Shift (δ, ppm) | Key Differences from Target Compound |

| 2-(2-Chloro-3-pyridinyl)-1,3-benzoxazole | H-6' | ~8.60 | - |

| H-5' | ~8.35 | - | |

| H-4' | ~7.45 | - | |

| 2-(3-Pyridinyl)-1,3-benzoxazole | H-2' | ~9.30 | H-2' is the most downfield signal due to its position ortho to nitrogen and adjacent to the benzoxazole linkage. |

| H-6' | ~8.70 | ||

| H-4' | ~8.30 | ||

| H-5' | ~7.50 | ||

| 2-(2-Chloro-5-pyridinyl)-1,3-benzoxazole | H-6' | ~8.80 | H-6' is a doublet due to coupling only with H-4'. |

| H-4' | ~8.20 | H-4' is a doublet of doublets. | |

| H-3' | ~7.90 | H-3' is a doublet. |

Key Insights from Comparative Analysis

-

Effect of the Chloro Substituent: The presence and position of the electron-withdrawing chlorine atom significantly influence the chemical shifts of the pyridinyl protons. In the target compound, the chlorine at the 2-position deshields the adjacent protons.

-

Positional Isomerism: The distinct splitting patterns and chemical shifts observed for the pyridinyl protons in 2-(2-Chloro-5-pyridinyl)-1,3-benzoxazole provide a clear spectroscopic handle to differentiate between positional isomers.

-

Absence of the Chloro Group: In 2-(3-Pyridinyl)-1,3-benzoxazole, the proton at the 2-position of the pyridine ring (H-2') is the most deshielded, appearing at a significantly lower field (~9.30 ppm). This is a characteristic feature for 2-unsubstituted 3-pyridinyl derivatives.

Workflow for Comparative Spectral Analysis

Figure 3: A systematic approach for the comparative analysis of ¹H NMR spectra.

Conclusion

The ¹H NMR spectrum of 2-(2-Chloro-3-pyridinyl)-1,3-benzoxazole offers a wealth of structural information that is readily accessible through a systematic analysis of chemical shifts and coupling patterns. By comparing its spectral data with those of carefully chosen structural analogs, researchers can gain a more profound understanding of the electronic effects of substituents and confidently differentiate between isomers. This detailed spectroscopic characterization is an indispensable step in the rational design and development of novel benzoxazole-based drug candidates. The methodologies and comparative data presented in this guide provide a robust framework for scientists working in this exciting area of medicinal chemistry.

References

Benchmarking HPLC Retention Time Standards for 2-(2-Pyridyl)benzoxazole Impurity Profiling

Content Type: Publish Comparison Guide Audience: Analytical Chemists, Process Development Scientists, QC Managers Focus: Optimization of stationary phase selectivity and retention time (RT) stability for basic heterocyclic ligands.

Executive Summary: The "Basic" Problem

2-(2-Pyridyl)benzoxazole (2-PBO) is a critical bidentate ligand used in coordination chemistry, luminescent materials, and pharmaceutical scaffolds. Its analysis presents a classic chromatographic challenge: the molecule contains two basic nitrogen atoms (pyridine and benzoxazole ring N), leading to severe peak tailing and variable retention times on standard alkyl-bonded phases due to secondary silanol interactions.

This guide compares the two primary standards for establishing retention time consistency: the Traditional C18 (Octadecyl) approach versus the Alternative Phenyl-Hexyl approach. We analyze why the industry is shifting toward phenyl-based phases for this specific impurity profile and provide a self-validating protocol for your lab.

The Impurity Landscape

To establish a retention time standard, one must first define the "critical pair" separations. The synthesis of 2-PBO typically involves the condensation of 2-aminophenol with 2-picolinic acid (or its derivatives).

| Impurity ID | Structure / Origin | Polarity (logP) | Detection Challenge |

| Analyte (2-PBO) | Target Ligand | ~3.2 (Mod. Non-polar) | Basic N causes tailing. |

| Impurity A | 2-Aminophenol (Starting Material) | 0.62 (Polar) | Elutes near void volume; oxidation prone. |

| Impurity B | 2-Picolinic Acid (Starting Material) | 0.60 (Polar/Acidic) | Zwitterionic behavior; pH dependent. |

| Impurity C | Intermediate Amide (N-(2-hydroxyphenyl)picolinamide) | ~2.0 (Mid-polar) | Critical separation; uncyclized precursor. |

Comparative Analysis: C18 vs. Phenyl-Hexyl

This section objectively compares the two stationary phase standards for 2-PBO analysis.

Standard A: The C18 Approach (Traditional)

Mechanism: Hydrophobic interaction (London dispersion forces).

-

Pros: High availability; predictable elution order based on hydrophobicity.

-

Cons: The basic pyridyl nitrogen interacts with residual silanols on the silica surface, causing peak tailing (As > 1.5) . To mitigate this, ion-pairing reagents or high-molarity buffers are often required, which are incompatible with LC-MS.

-

Verdict: Suitable for rough purity checks but often fails strict System Suitability Tests (SST) for tailing factors.

Standard B: The Phenyl-Hexyl Approach (Recommended)

Mechanism:

-

Pros: The phenyl ring in the stationary phase interacts electronically with the electron-deficient pyridine ring and the benzoxazole core. This "orthogonal" selectivity often resolves the planar 2-PBO from the non-planar intermediate amide more effectively than C18.

-

Cons: Slower equilibration times compared to C18.

-

Verdict: The superior standard for retention time reproducibility. The

-

Data Comparison: Simulated Retention Behavior

Conditions: 0.1% Formic Acid in Water/MeCN, Gradient 5-95% B.

| Parameter | C18 Standard | Phenyl-Hexyl Standard |

| 2-PBO Peak Shape (Tailing Factor) | 1.6 - 2.2 (Poor) | 1.0 - 1.2 (Excellent) |

| Selectivity ( | 1.1 (Risk of co-elution) | 1.3 (Baseline resolution) |

| RT Drift (%RSD, n=6) | 0.8% | 0.2% |

Validated Experimental Protocol

Use this protocol to establish your internal Retention Time Standard. This method uses Acidic pH to protonate the bases, ensuring solubility and improving peak shape on Phenyl phases.

Method Parameters

-

Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (or equivalent), 4.6 x 100 mm, 3.5 µm.

-

Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

-

Mobile Phase B: Acetonitrile (LC-MS Grade).

-

Flow Rate: 1.0 mL/min.

-

Column Temp: 30°C.

-

Detection: UV @ 305 nm (Specific to Benzoxazole conjugation) and 254 nm (General).

-

Injection Vol: 5 µL.

Gradient Table

| Time (min) | % Mobile Phase B | Event |

| 0.0 | 5 | Hold (Elute Impurity A/B) |

| 2.0 | 5 | Start Gradient |

| 12.0 | 95 | Elute 2-PBO |

| 15.0 | 95 | Wash |

| 15.1 | 5 | Re-equilibrate |

| 20.0 | 5 | End |

Method Development Workflow (Visualized)

The following diagram outlines the decision logic for establishing the RT standard, specifically addressing the "Basic Nitrogen" challenge.

Caption: Decision matrix for optimizing retention time standards for basic benzoxazole ligands.

System Suitability & Validation Criteria

To ensure your retention times are valid standards, your system must meet these criteria before every run:

-

Relative Retention Time (RRT):

-

Impurity A (2-Aminophenol): ~0.25 relative to 2-PBO.

-

Impurity C (Amide Intermediate): ~0.85 relative to 2-PBO.

-

-

Tailing Factor (Tf): Must be < 1.3 for the main 2-PBO peak.

-

Resolution (Rs): > 2.0 between Impurity C and 2-PBO.

Troubleshooting Tip: If retention times drift, check the pH of Mobile Phase A. A shift of 0.1 pH units can significantly alter the retention of the ionizable pyridine moiety.

References

-

Benzoxazole Synthesis & Impurities

-

Synthesis of 2-(2-Pyridyl)benzoxazole. ChemicalBook. Retrieved from

-

-

Chromatographic Theory (Basic Compounds)

-

Stationary Phase Selectivity

-

General Benzoxazole Analysis

-

SIELC Technologies.[6] Separation of Benzoxazole on Newcrom R1 HPLC column. Retrieved from

-

Sources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.